molecular formula C8H9BrZn B1588138 A-Methylbenzylzinc bromide CAS No. 85459-20-7

A-Methylbenzylzinc bromide

Cat. No. B1588138
CAS RN: 85459-20-7
M. Wt: 250.4 g/mol
InChI Key: LCPVHNNFHPWFCI-UHFFFAOYSA-M
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Description

A-Methylbenzylzinc bromide is a chemical compound with the formula C8H9BrZn . It is often used in research and development .

Scientific Research Applications

Antioxidant Activity and Marine Algae Derivatives

A study by Duan, Li, and Wang (2007) on marine red algae, Symphyocladia latiuscula, identified compounds with potent antioxidant activities. These compounds are highly brominated mono- and bis-phenols, demonstrating the utility of brominated compounds, similar in reactivity to α-Methylbenzylzinc bromide, in synthesizing molecules with radical-scavenging properties (Duan, Li, & Wang, 2007).

Alternatives to Methyl Bromide for Pest Management

Research by Schneider et al. (2003) explores alternatives to methyl bromide for pest and pathogen control in agriculture. While not directly mentioning α-Methylbenzylzinc bromide, the study underscores the broader search for effective compounds to replace environmentally harmful pesticides (Schneider et al., 2003).

Pyrolysis and Radical Studies

Fernandes, Gebert, and Hippler (2002) investigated the thermal decomposition of methylbenzyl radicals, providing insights into the reactivity and stability of carbon-centered radicals derived from brominated precursors, akin to the behavior of α-Methylbenzylzinc bromide derivatives (Fernandes, Gebert, & Hippler, 2002).

Synthesis and Reactivity of Bromophenols

The research on bromophenols, including those from marine sources, highlights the importance of brominated compounds in synthesizing molecules with diverse biological activities and potential applications in drug discovery and material science. For example, Xu et al. (2004) isolated dibenzyl bromophenols with varied dimerization patterns from the brown alga Leathesia nana, showcasing the potential of brominated compounds in natural product synthesis and medicinal chemistry (Xu et al., 2004).

properties

IUPAC Name

bromozinc(1+);ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h2-7H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPVHNNFHPWFCI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH-]C1=CC=CC=C1.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A-Methylbenzylzinc bromide

CAS RN

85459-20-7
Record name 85459-20-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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